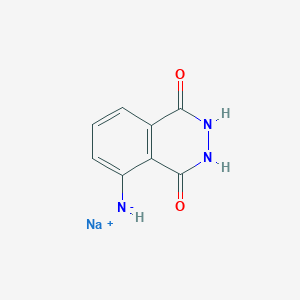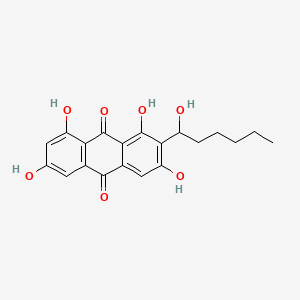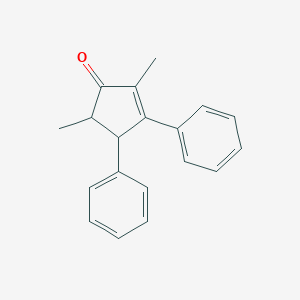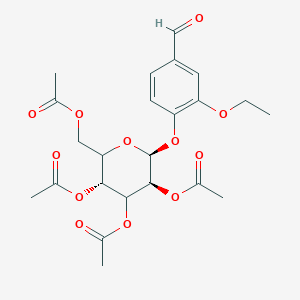![molecular formula C11H15N5O6 B8013863 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8013863.png)
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one: It is a primary amine with a branched alkyl chain, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method involves the reductive amination of 2-ethylbutanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: Another method includes the alkylation of ammonia with 2-ethylbutyl chloride under basic conditions.
Industrial Production Methods: : Industrial production often utilizes the alkylation method due to its scalability and cost-effectiveness. The reaction typically occurs in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Ethylbutan-1-amine can undergo oxidation to form corresponding nitriles or amides using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary or tertiary amines using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitriles, amides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Acts as a building block for the preparation of more complex organic molecules .
Biology
Medicine
- Explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients .
Industry
Mechanism of Action
The primary mechanism of action for 2-Ethylbutan-1-amine involves its role as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Butanamine: A primary amine with a straight-chain structure.
2-Methylpropan-1-amine: A primary amine with a branched structure similar to 2-Ethylbutan-1-amine.
Uniqueness: : 2-Ethylbutan-1-amine’s branched structure provides unique steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds where such steric effects are desirable .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSREMEETTXDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid](/img/structure/B8013783.png)
![(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B8013792.png)



![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)-](/img/structure/B8013816.png)
![(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione](/img/structure/B8013824.png)
![benzyl N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B8013839.png)

![(1R,2S,5R,6R)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B8013847.png)
![(1S,2S,5R,6S)-3-azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one](/img/structure/B8013851.png)

![Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)](/img/structure/B8013866.png)
![3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013871.png)
